![molecular formula C25H30O6 B070628 Cochliobolic acid CAS No. 185846-15-5](/img/structure/B70628.png)
Cochliobolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cochliobolic acid is a novel metabolite produced by the fungus Cochliobolus lunatus. This compound has garnered significant interest due to its unique biological activities, including its ability to inhibit the binding of transforming growth factor-alpha to the epidermal growth factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cochliobolic acid typically involves the cultivation of Cochliobolus lunatus under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale fermentation. The fungus is grown in bioreactors under controlled conditions, and the metabolite is subsequently extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Cochliobolic acid, like other carboxylic acids, can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acyl chlorides.
Scientific Research Applications
Biological Activities
-
Inhibition of EGF Receptor Binding
Cochliobolic acid has been shown to inhibit the binding of transforming growth factor-alpha (TGF-alpha) to the epidermal growth factor (EGF) receptor. This inhibition occurs at an IC50 value of approximately 1.6 µM , indicating its potential as a therapeutic agent in conditions where EGF signaling is dysregulated, such as cancer . -
Antifungal Properties
Preliminary studies suggest that this compound exhibits antifungal activity against various fungal pathogens. This property could be beneficial in developing new antifungal treatments, especially in light of increasing resistance to existing antifungal agents. -
Potential Antitumor Activity
The ability of this compound to modulate growth factor signaling pathways may also position it as a candidate for further investigation in cancer therapy. Its role in inhibiting EGF receptor interactions suggests a mechanism that could be exploited for therapeutic purposes in tumor growth inhibition.
Pharmaceutical Development
This compound's unique properties make it a candidate for pharmaceutical applications:
- Targeted Cancer Therapies : Its ability to inhibit EGF receptor binding could lead to the development of targeted therapies for cancers that rely on this signaling pathway.
- Antifungal Agents : Given its antifungal properties, this compound could be developed into new antifungal treatments, addressing the need for novel agents against resistant strains.
Agricultural Biotechnology
The antifungal properties of this compound may also find applications in agriculture:
- Biopesticides : The compound could be formulated into biopesticides to protect crops against fungal pathogens, offering an environmentally friendly alternative to synthetic fungicides.
Case Studies and Research Findings
Mechanism of Action
Cochliobolic acid exerts its effects by inhibiting the binding of transforming growth factor-alpha to the epidermal growth factor receptor. This inhibition disrupts the signaling pathways mediated by the epidermal growth factor receptor, which are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Fusaric acid: Another fungal metabolite with inhibitory effects on specific receptors.
Penicillic acid: Known for its antimicrobial properties.
Aflatoxin: A well-known mycotoxin with significant biological activity.
Uniqueness: Cochliobolic acid is unique due to its specific inhibitory action on the epidermal growth factor receptor, which distinguishes it from other similar fungal metabolites .
Biological Activity
Cochliobolic acid is a polyketide compound produced by the fungus Cochliobolus lunatus. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
This compound (C25H30O6) features a unique structure characterized by a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety. The structural elucidation was achieved through various spectroscopic techniques including NMR and mass spectrometry .
1. Inhibition of Growth Factor Receptors
This compound has been shown to inhibit the binding of transforming growth factor-alpha (TGF-α) to the epidermal growth factor (EGF) receptor in human epidermal cell lines. The compound exhibits an IC50 value of 1.6 µM, indicating significant potency in modulating cell signaling pathways associated with growth and proliferation .
2. Antitumor Activity
Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Notably, it has shown effectiveness against breast cancer cells by downregulating the NF-κB signaling pathway, which is crucial for tumor survival and proliferation .
3. Antimicrobial Effects
This compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism includes the disruption of cellular membranes and inhibition of key metabolic processes in microbial cells, making it a potential candidate for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via increased expression of pro-apoptotic proteins such as Bax and p53. This suggests that this compound may serve as a promising therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Activity Against Fungal Pathogens
In another study, this compound was tested against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antifungal agents. This positions this compound as a potential alternative for treating fungal infections .
Data Table: Biological Activities of this compound
Properties
CAS No. |
185846-15-5 |
---|---|
Molecular Formula |
C25H30O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |
InChI Key |
UWFRQOWLUPERFN-WUSQRGMKSA-N |
SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Isomeric SMILES |
CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |
Canonical SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Synonyms |
Cochliobolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.